molecular formula C18H26N4O4 B11951365 1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea

1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea

Cat. No.: B11951365
M. Wt: 362.4 g/mol
InChI Key: VYPJOVJDIAOIDZ-UHFFFAOYSA-N
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Description

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) is a chemical compound with the molecular formula C18H26N4O4. It is known for its unique structure, which includes two furfurylurea groups connected by a hexamethylene bridge.

Preparation Methods

The synthesis of 1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) typically involves the reaction of hexamethylene diisocyanate with furfurylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations .

Scientific Research Applications

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) can be compared to other similar compounds, such as:

    1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA): This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.

    1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA):

The uniqueness of 1,1’-HEXAMETHYLENEBIS(3-FURFURYLUREA) lies in its specific combination of functional groups and the hexamethylene bridge, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-[6-(furan-2-ylmethylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C18H26N4O4/c23-17(21-13-15-7-5-11-25-15)19-9-3-1-2-4-10-20-18(24)22-14-16-8-6-12-26-16/h5-8,11-12H,1-4,9-10,13-14H2,(H2,19,21,23)(H2,20,22,24)

InChI Key

VYPJOVJDIAOIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CC=CO2

Origin of Product

United States

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